N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Scientific Research Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions in the study of “N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-5-carboxamide” and similar compounds could involve the development of alternate metal-free synthetic routes . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various receptors and enzymes, influencing numerous biological processes .
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exert a variety of effects, depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the condensation of 1-phenylpyrrolidine with an appropriate oxazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1-phenylpyrrolidin-3-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride
Uniqueness
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of a pyrrolidine ring, a phenyl group, and an oxazole ring. This unique structure imparts distinct physicochemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-8-9-17-20-14)16-11-13-7-4-10-18(13)12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXJZBPOWMXCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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